2-Bromo-6-(morpholin-4-ylmethyl)phenol
Description
2-Bromo-6-(morpholin-4-ylmethyl)phenol is a brominated phenolic compound featuring a morpholine moiety attached via a methylene bridge at the 6-position of the aromatic ring. The morpholine group introduces polarity and hydrogen-bonding capabilities, which influence solubility, reactivity, and molecular interactions.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2 |
InChI Key |
KGNRZNUJVPUETP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural features and properties of 2-Bromo-6-(morpholin-4-ylmethyl)phenol and its analogues:
*Estimated based on molecular formula C₁₁H₁₄BrNO₂.
Key Findings from Comparative Studies
Morpholine Influence: The morpholinylmethyl group in this compound and its analogues (e.g., ) enhances solubility in polar solvents due to the morpholine’s tertiary amine and ether oxygen. This contrasts with non-morpholine derivatives like 4-Bromo-2-chloro-6-methylphenol, which exhibit lower polarity . In crystal structures, morpholine-containing compounds exhibit weak C—H⋯O and π-π interactions, as seen in 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol .
Halogen Effects :
- Bromine at position 2 (common in all compounds) increases molecular weight and may facilitate electrophilic substitution reactions.
- Chlorine substituents (e.g., in ) introduce steric and electronic effects, influencing intermolecular interactions like C—H⋯Cl.
Hydrogen Bonding and Conformation: Intramolecular O—H⋯N hydrogen bonds stabilize the Schiff base in (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol . Similar stabilization is expected in morpholine derivatives. The chair conformation of the morpholine ring in minimizes steric strain, a feature likely shared with the target compound.
The morpholine group may modulate these properties by altering electron density distribution.
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